molecular formula C20H20ClN3O3S B11609712 N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11609712
M. Wt: 417.9 g/mol
InChI Key: VMJJDEJSNMWFIJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a thioxoimidazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the thioxo group: This step involves the reaction of the imidazolidinone intermediate with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a methoxybenzyl halide.

    Addition of the chlorophenyl group: This step involves the reaction of the intermediate with a chlorophenyl derivative, often through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorophenyl and methoxybenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-23-19(26)17(11-18(25)22-16-6-4-3-5-15(16)21)24(20(23)28)12-13-7-9-14(27-2)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,22,25)

InChI Key

VMJJDEJSNMWFIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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